Product packaging for Ciprofloxacin N-Oxide(Cat. No.:CAS No. 860033-22-3)

Ciprofloxacin N-Oxide

Cat. No.: B587834
CAS No.: 860033-22-3
M. Wt: 347.34 g/mol
InChI Key: RJFMBBVUVUPLHA-UHFFFAOYSA-N
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Description

Contextualization as a Chemical Transformation Product and Metabolite of Ciprofloxacin (B1669076)

Ciprofloxacin N-Oxide is a derivative of the widely used fluoroquinolone antibiotic, ciprofloxacin. It emerges as both a metabolic byproduct in biological systems and a transformation product resulting from chemical processes in the environment. In the context of human and animal metabolism, fluoroquinolones like ciprofloxacin undergo various biotransformation reactions, primarily involving modifications to the piperazine (B1678402) ring. asm.org The formation of an N-oxide on the piperazine moiety is a recognized metabolic pathway for several fluoroquinolones. asm.org For instance, the related drug pefloxacin (B1679150) is known to form an N-oxide metabolite. asm.org Similarly, studies on the microbiological transformation of the veterinary fluoroquinolone enrofloxacin (B1671348) have identified enrofloxacin N-oxide as a major metabolite, demonstrating that N-oxidation is a significant biotransformation route. nih.gov

Beyond metabolism, this compound is also formed through the chemical degradation of its parent compound. The piperazine moiety of ciprofloxacin is a primary site for oxidative attack. researchgate.net Research into the oxidative degradation of ciprofloxacin has identified products resulting from the oxidation of the piperazine ring. mdpi.com This transformation can occur under various environmental conditions, including through photocatalysis or interaction with minerals. oatext.comacs.orgacs.org Studies have shown that the degradation of ciprofloxacin in aquatic environments can lead to the formation of various byproducts, with the piperazine ring being a key reaction site. researchgate.netacs.org

Significance in Pharmaceutical Impurity Profiling and Environmental Chemistry Research

The dual identity of this compound as both a metabolite and a degradation product underpins its significance in two distinct but related fields of scientific research: pharmaceutical impurity profiling and environmental chemistry.

In pharmaceutical impurity profiling , the focus is on ensuring the quality, safety, and efficacy of drug products. jocpr.com Impurities are unwanted chemicals that can arise during the synthesis or storage of the active pharmaceutical ingredient (API) and the final drug product. turkjps.org Regulatory bodies require that impurities present above a certain threshold (typically 0.1%) be identified and quantified. rroij.com this compound, as a potential degradation product, falls into this category. Its presence in ciprofloxacin formulations can indicate instability of the drug substance. The control of such impurities is a critical aspect of quality control in the pharmaceutical industry, with various analytical techniques, such as high-performance liquid chromatography (HPLC), being employed for their detection and quantification. jocpr.comturkjps.orgscirp.org

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18FN3O4 B587834 Ciprofloxacin N-Oxide CAS No. 860033-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

860033-22-3

Molecular Formula

C17H18FN3O4

Molecular Weight

347.34 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H18FN3O4/c18-13-7-11-14(8-15(13)21(25)5-3-19-4-6-21)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)

InChI Key

RJFMBBVUVUPLHA-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC[NH+](CC4)[O-])F)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)[N+]4(CCNCC4)[O-])F)C(=O)O

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1-oxido-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid; 

Origin of Product

United States

Mechanisms and Pathways of Ciprofloxacin N Oxide Formation

Chemical Oxidation Reactions Yielding N-Oxides

Chemical Oxidation Reactions Yielding N-Oxides

Specific chemical reagents are known to oxidize ciprofloxacin (B1669076), leading to the formation of its N-oxide derivative. These reactions are often studied in the context of water treatment and environmental remediation.

Permanganate (B83412) (KMnO₄): Potassium permanganate is a strong oxidizing agent that can degrade ciprofloxacin in aqueous solutions. cornell.edunih.gov Studies have shown that the piperazine (B1678402) moiety of ciprofloxacin is the main site of oxidation by permanganate. ijpsdronline.comresearchgate.net While several degradation products are often identified, the reaction can lead to the formation of N-oxide derivatives, although dealkylation of the piperazine ring is also a prominent transformation pathway. nih.govijpsdronline.comresearchgate.net The reaction kinetics are influenced by factors such as pH and temperature. cornell.edu For instance, the oxidation of ciprofloxacin by permanganate has been described by second-order rate laws, with the rate being only slightly affected by pH. cornell.edu

Peroxymonosulfate (B1194676) (PMS): Peroxymonosulfate, often activated by catalysts or UV light, is another potent oxidant for ciprofloxacin degradation. unesp.brnih.govcapes.gov.br The activation of PMS generates highly reactive species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). unesp.brnih.gov These radicals attack the ciprofloxacin molecule, with the piperazine ring being a primary target. nih.govcapes.gov.br While the complete mineralization of ciprofloxacin can be achieved under certain conditions, the formation of various transformation products, including N-oxides, occurs during the process. unesp.brnih.govcapes.gov.br The efficiency of ciprofloxacin degradation by activated peroxymonosulfate is dependent on factors like the type of activator used, pH, and the concentration of PMS. unesp.brnih.gov

Table 1: Oxidation of Ciprofloxacin by Chemical Reagents
Oxidizing AgentKey FindingsReaction ConditionsPrimary Transformation ProductsReference
Potassium PermanganateThe piperazine moiety is the predominant oxidative site.Aqueous solution, varying pH and temperature.Dealkylation products, potential for N-oxide formation. nih.govijpsdronline.comresearchgate.net
Peroxymonosulfate (activated)Degradation is driven by sulfate and hydroxyl radicals.Aqueous solution, often with UV activation or catalysts (e.g., Fe₃O₄/N co-doped sludge biochar).Multiple transformation products, including N-oxides. unesp.brnih.govnih.gov

Advanced oxidation processes (AOPs) used in water treatment are significant contributors to the transformation of pharmaceuticals like ciprofloxacin.

Ozonation: Ozonation is an effective method for degrading ciprofloxacin in water. capes.gov.brresearchgate.netnih.gov The process involves the direct reaction of ozone (O₃) with the ciprofloxacin molecule or indirect reaction with hydroxyl radicals generated from ozone decomposition. nih.gov The degradation of ciprofloxacin via ozonation can lead to the formation of various products, with the piperazine ring and the quinolone moiety being susceptible to attack. capes.gov.br The formation of desethylene ciprofloxacin, a related transformation product, has been observed and is highly dependent on pH, with higher concentrations found at pH 10. researchgate.net The efficiency of ciprofloxacin removal by ozonation can be high, with studies reporting up to 98.7% degradation under optimal conditions. pjoes.com

Fenton Processes: The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to generate highly reactive hydroxyl radicals, is another effective AOP for ciprofloxacin degradation. rsc.orgresearchgate.netnih.gov The cleavage of the piperazine ring is a significant pathway in the oxidation of ciprofloxacin by the Fenton process. rsc.org This process can achieve a high degree of mineralization of the antibiotic. nih.gov While the primary focus is often on complete degradation, the initial oxidative attack on the nitrogen of the piperazine ring can lead to the formation of N-oxide intermediates. The efficiency of the electro-Fenton process, an electrochemical variant, has been demonstrated to be high, with over 94% mineralization achieved in some studies. nih.gov

Table 2: Ciprofloxacin Degradation in Water Treatment Processes
ProcessMechanismKey FindingsReference
OzonationDirect reaction with ozone and indirect reaction with hydroxyl radicals.Effective degradation, with transformation products formed at the piperazine and quinolone moieties. Formation of desethylene ciprofloxacin is pH-dependent. capes.gov.brresearchgate.net
Fenton ProcessGeneration of hydroxyl radicals from hydrogen peroxide and a ferrous iron catalyst.Cleavage of the piperazine ring is a major degradation pathway. High mineralization efficiency can be achieved. rsc.orgnih.gov

Biotransformation Pathways and Enzymatic Formation

Microorganisms possess diverse metabolic capabilities that can lead to the transformation of xenobiotic compounds, including antibiotics like ciprofloxacin.

Several microbial species have been shown to metabolize ciprofloxacin, leading to various transformation products. nih.govfrontiersin.orgnih.gov The biotransformation of ciprofloxacin can involve modifications to the piperazine ring, including N-oxidation. For example, the fungus Xylaria longipes has been shown to transform N-alkylated fluoroquinolones into their respective N-oxides. researchgate.net While this particular study focused on other fluoroquinolones, it highlights the potential for fungal systems to carry out N-oxidation reactions on this class of antibiotics. In another study, the bacterium Pseudomonas aeruginosa was found to metabolize ciprofloxacin into several products, including an oxociprofloxacin (B16249) metabolite, indicating oxidation of the piperazine ring. nih.gov Furthermore, under nitrate-reducing conditions, the formation of N-nitroso-ciprofloxacin has been observed, which involves the addition of a nitroso group to the piperazine nitrogen. nih.govresearchgate.net This suggests that microbial processes in specific environments can target the nitrogen atom of the piperazine ring for transformation.

The formation of N-oxides is a recognized biotransformation pathway for other fluoroquinolones. The fungus Xylaria longipes has demonstrated the ability to regioselectively and almost quantitatively transform the veterinary fluoroquinolone danofloxacin (B54342) into danofloxacin N-oxide. acs.org This transformation involves the oxidation of the terminal nitrogen on the piperazine moiety. acs.org Similarly, this fungus can also transform other N-alkylated fluoroquinolones like enrofloxacin (B1671348), difloxacin, and marbofloxacin (B1676072) into their corresponding N-oxides. researchgate.net These findings strongly suggest that the enzymatic machinery capable of N-oxidation of the piperazine ring is present in certain microorganisms and can act on various fluoroquinolone structures. The biotransformation of levofloxacin (B1675101) by the secretome of Coriolopsis gallica has also been studied, with N-oxide levofloxacin identified as a degradation product. mdpi.com

Table 3: Microbial Biotransformation of Fluoroquinolones
MicroorganismFluoroquinoloneTransformation ProductKey FindingReference
Xylaria longipesDanofloxacinDanofloxacin N-oxideRegioselective and almost quantitative formation of the N-oxide. acs.org
Xylaria longipesEnrofloxacin, Difloxacin, MarbofloxacinRespective N-oxidesDemonstrates the broad capability of the fungus to N-oxidize fluoroquinolones. researchgate.net
Pseudomonas aeruginosaCiprofloxacinOxociprofloxacinMetabolism leads to oxidation of the piperazine ring. nih.gov
Coriolopsis gallica (secretome)LevofloxacinN-oxide levofloxacinEnzymes secreted by the fungus can mediate N-oxidation. mdpi.com

Microbial Metabolism Leading to N-Oxidation

Photolytic Degradation Processes

Sunlight can play a crucial role in the environmental fate of ciprofloxacin. Photodegradation, or photolysis, involves the breakdown of molecules by light. The presence of natural substances in water, such as natural sands, can accelerate the photodegradation of ciprofloxacin. arabjchem.org This enhanced degradation is attributed to the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻•), and hydroxyl radicals (•OH) by photoactive components in the sand. arabjchem.org While various photoproducts are formed, the oxidative nature of these reactive species suggests that N-oxidation of the piperazine ring is a possible transformation pathway during the photolytic degradation of ciprofloxacin in natural waters. Studies have shown that the degradation of ciprofloxacin can be significantly enhanced by photocatalysis using materials like titanium dioxide (TiO₂), where the generation of ROS is also the primary degradation mechanism. jmaterenvironsci.comnih.gov

Direct Photolysis Influencing N-Oxide Formation

Direct photolysis is a significant pathway for the transformation of ciprofloxacin in aquatic environments. This process involves the direct absorption of light by the ciprofloxacin molecule, leading to its degradation. researchgate.net In pure water, approximately 5% of ciprofloxacin can be degraded through direct photolysis when exposed to simulated sunlight. arabjchem.org The rate of this degradation follows pseudo-first-order kinetics. researchgate.netarabjchem.org

The structure of ciprofloxacin allows it to absorb light in the UVA wavelength region (around 365 nm), making it susceptible to photochemical reactions. jmaterenvironsci.com The quinolone moiety of the molecule is primarily responsible for its absorption and fluorescence properties. scielo.br Upon absorbing light, ciprofloxacin can be excited to a triplet state, which can then trigger further reactions. scielo.brnih.gov

One of the key transformation pathways during the photolysis of ciprofloxacin involves the cleavage of the piperazine ring. researchgate.net This can be followed by oxidation, leading to the formation of various byproducts. royalsocietypublishing.org The formation of the piperazine N-oxide derivative is a notable outcome, particularly in alkaline conditions (pH 8). royalsocietypublishing.org

The environment in which photolysis occurs significantly impacts the rate and byproducts of the reaction. For instance, the presence of kaolinite, a type of clay mineral, can reduce the direct photolysis of ciprofloxacin, making it more stable. researchgate.net In contrast, the presence of natural sands in water can accelerate the photodegradation of ciprofloxacin. arabjchem.org

Table 1: Photodegradation of Ciprofloxacin under Different Conditions

ConditionDegradation Rate/EfficiencyKinetic ModelKey FindingsReference
Pure water (simulated sunlight)~5% degradationPseudo-first-orderDirect photolysis is a viable but slow degradation pathway. arabjchem.org
Suspended natural sands70-80% degradationPseudo-first-orderNatural sands significantly accelerate photodegradation. arabjchem.org
Kaolinite suspensionRate constant an order of magnitude smaller than in pure waterPseudo-first-orderKaolinite adsorption reduces direct photolysis, increasing stability. researchgate.net
Alkaline pH (pH 8)--Formation of piperazine N-oxide derivative is a key pathway. royalsocietypublishing.org

Photosensitized Oxidation Mechanisms (e.g., by Natural Organic Matter, Metal Oxides)

Photosensitized oxidation is another critical pathway for the transformation of ciprofloxacin, where other substances in the environment absorb light energy and then transfer it to ciprofloxacin or to molecular oxygen, generating reactive oxygen species (ROS) that degrade the antibiotic.

Natural organic matter (NOM) present in water bodies can act as a photosensitizer. arabjchem.org When irradiated, NOM can be excited to a triplet state and induce the production of reactive species like superoxide radicals (O₂⁻•), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). arabjchem.org These radicals then react with and degrade ciprofloxacin. arabjchem.org The removal of NOM from water has been shown to significantly reduce the degradation rate of ciprofloxacin. arabjchem.org

Metal oxides, often found in natural sands and used in engineered systems, are also potent photosensitizers. arabjchem.org Photoactive oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂) can generate electron-hole pairs upon light absorption. arabjchem.orgjmaterenvironsci.comscielo.br These lead to the formation of highly reactive hydroxyl radicals at the solid-liquid interface, which are effective in degrading a wide range of organic pollutants, including ciprofloxacin. scielo.br The presence of suspended natural sands, containing both NOM and photoactive oxides, has been shown to significantly accelerate the photodegradation of ciprofloxacin. arabjchem.org The primary degradation pathways in these systems involve the photosubstitution of the fluorine atom, addition of a hydroxyl group to the quinolone core, and cleavage of the piperazine moiety. arabjchem.org

Studies have shown that ciprofloxacin itself can act as a photosensitizer, generating ROS through both Type I (electron transfer) and Type II (energy transfer to oxygen) photodynamic reactions. scielo.brresearchgate.net This self-sensitized photolysis can lead to its own degradation. royalsocietypublishing.org

Table 2: Role of Photosensitizers in Ciprofloxacin Degradation

PhotosensitizerMechanismGenerated Reactive SpeciesEffect on CiprofloxacinReference
Natural Organic Matter (NOM)Energy or electron transfer under irradiationO₂⁻•, •OH, ¹O₂, triplet-state NOMAccelerated degradation arabjchem.org
Metal Oxides (e.g., ZnO, TiO₂)Generation of electron/hole pairs upon irradiation•OHEnhanced degradation through advanced oxidation processes arabjchem.orgjmaterenvironsci.comscielo.br
Ciprofloxacin (self-sensitization)Type I and Type II photodynamic reactionsROSContributes to its own photodegradation scielo.brroyalsocietypublishing.orgresearchgate.net

Formation in Activated Sludge Treatment

In wastewater treatment plants, activated sludge processes play a role in the transformation of ciprofloxacin. While biodegradation of ciprofloxacin in activated sludge can be limited, several transformation products are formed. acs.orgnih.gov The formation of N-oxides is a potential pathway in such systems. mdpi.com

The primary removal mechanism for ciprofloxacin in activated sludge is often adsorption onto the sludge biomass, with removal rates exceeding 96.0%. researchgate.net However, biotransformation does occur, albeit at a slower rate. acs.org Up to 14 different transformation products have been identified in activated sludge systems, arising from reactions such as piperazinyl substituent cleavage, defluorination, decarboxylation, acetylation, and hydroxylation. acs.org

The formation of N-nitroso-ciprofloxacin, a related but distinct compound, has been observed in wastewater treatment plants, particularly under denitrifying conditions. nih.gov This suggests that nitrosation pathways involving nitric oxide can occur. nih.gov While the direct formation of Ciprofloxacin N-Oxide is not as extensively documented as N-nitrosation in these systems, the oxidative environment within activated sludge, especially in aerobic zones, could facilitate N-oxidation reactions. mdpi.com

The microbial community within the activated sludge, particularly ammonia-oxidizing bacteria (AOB), can contribute to the cometabolic biodegradation of ciprofloxacin. nih.goviwaponline.com This process can lead to the formation of various transformation products. iwaponline.com The presence of ciprofloxacin can, in turn, affect the activity of the microbial populations within the sludge. iwaponline.com

Table 3: Ciprofloxacin Transformation in Activated Sludge

ProcessKey FindingsReference
AdsorptionOver 96.0% of ciprofloxacin removed through sludge adsorption. researchgate.net
BiotransformationUp to 14 transformation products identified, formed via cleavage, defluorination, decarboxylation, acetylation, and hydroxylation. acs.org
N-NitrosationN-nitroso-ciprofloxacin formed under denitrifying conditions, accounting for 14.3% of initial ciprofloxacin. nih.gov
CometabolismAmmonia-oxidizing bacteria (AOB) contribute to cometabolic biodegradation. nih.goviwaponline.com

Advanced Analytical Methodologies for Ciprofloxacin N Oxide Detection and Characterization

Spectrometric Techniques for Identification and Quantification

Spectrometric methods are indispensable for elucidating the chemical structure of ciprofloxacin (B1669076) N-oxide and quantifying its presence in various samples.

Mass spectrometry (MS), particularly in tandem with another mass analysis step (MS/MS), is a powerful tool for identifying and structurally characterizing oxidized products of ciprofloxacin, including ciprofloxacin N-oxide. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The technique provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the deduction of its chemical structure.

In studies of ciprofloxacin metabolism and degradation, MS analysis has been instrumental. For instance, the oxidation of ciprofloxacin can lead to the formation of various products, with the piperazine (B1678402) moiety being a common site for modification. mdpi.comnih.gov The addition of an oxygen atom to form an N-oxide results in a characteristic mass shift of +16 amu compared to the parent ciprofloxacin molecule.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of the selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound provides specific information about its structure. For example, the fragmentation of ciprofloxacin often involves the loss of the piperazine ring or parts of it. mdpi.comresearchgate.netresearchgate.net In the case of this compound, the fragmentation pattern would be altered by the presence of the N-oxide group, providing evidence for its location on the piperazine ring. mdpi.com

Researchers have utilized MS/MS to propose fragmentation pathways for various ciprofloxacin degradation products. mdpi.com These pathways are crucial for confirming the identity of metabolites like this compound in complex matrices. nih.govacs.org

Table 1: Key Mass Spectrometry Findings for Ciprofloxacin Oxidation Products

FindingDescriptionReferences
Mass Shift Oxidation of ciprofloxacin results in a mass increase, with N-oxide formation showing a +16 amu shift. mdpi.comnih.gov
Fragmentation The piperazine moiety is a primary site of fragmentation in ciprofloxacin and its oxidized products. mdpi.comresearchgate.netresearchgate.net
Structural Confirmation Proposed fragmentation patterns from MS/MS data help in the structural elucidation of oxidized metabolites. nih.govmdpi.comacs.org

While mass spectrometry provides strong evidence for the structure of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for its definitive structural assignment. researchgate.netresearchgate.netmdpi.com NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.

In the context of this compound, NMR is used to confirm the precise location of the N-oxide functional group on the piperazine ring. The chemical shifts of the protons and carbons in the vicinity of the N-oxide group will be significantly different from those in the parent ciprofloxacin molecule. mdpi.com

For example, in a ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen atom that has been oxidized to an N-oxide will typically experience a downfield shift (move to a higher ppm value) due to the electron-withdrawing effect of the oxygen atom. mdpi.com Similarly, the ¹³C NMR spectrum will show corresponding shifts for the carbon atoms of the piperazine ring. By carefully analyzing these changes in chemical shifts and coupling constants, researchers can unambiguously confirm the structure of this compound. researchgate.netmdpi.com

Table 2: Illustrative NMR Chemical Shift Changes Upon N-Oxidation of Ciprofloxacin's Piperazine Ring

NucleusTypical Chemical Shift in Ciprofloxacin (ppm)Expected Chemical Shift in this compound (ppm)Rationale for Shift
¹H (Protons on carbons adjacent to N) ~3.0 - 3.2Downfield shift (>3.2)Deshielding effect of the N-oxide group.
¹³C (Carbons adjacent to N) ~45 - 50Downfield shift (>50)Electron-withdrawing nature of the N-oxide.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation of Oxidized Products

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from the parent drug and other related compounds in a sample mixture before analysis by spectrometric or other detection methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of ciprofloxacin and its metabolites, including this compound. scirp.orgdergipark.org.trimpactfactor.org HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

Various HPLC methods have been developed for ciprofloxacin analysis, often employing reversed-phase columns (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgdergipark.org.trimpactfactor.org The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of ciprofloxacin and its more polar N-oxide metabolite. scirp.org Detection is commonly achieved using a UV detector, as the quinolone structure of ciprofloxacin and its derivatives absorbs UV light. scirp.orgresearchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound. nih.govmdpi.comnih.govacs.orgresearchgate.netxjtu.edu.cn This hyphenated technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification abilities of mass spectrometry.

In an LC-MS system, the compounds eluting from the HPLC column are directly introduced into the ion source of the mass spectrometer. This allows for the online acquisition of mass spectra for each separated component, enabling the confident identification of this compound even at trace levels in complex biological or environmental samples. nih.govacs.orgresearchgate.net The use of LC-MS/MS further enhances selectivity and sensitivity by monitoring specific fragmentation transitions for this compound. nih.govresearchgate.netxjtu.edu.cn

Table 3: Typical Parameters for LC-MS Analysis of Ciprofloxacin and its Metabolites

ParameterTypical Setting/ConditionReference
Chromatographic Column Reversed-phase (e.g., C18) nih.gov
Mobile Phase Acetonitrile/water with formic acid nih.govxjtu.edu.cn
Ionization Mode Electrospray Ionization (ESI), positive mode researchgate.net
MS Detection Tandem MS (MS/MS) for specific fragmentation monitoring nih.govresearchgate.netxjtu.edu.cn

High-Performance Liquid Chromatography (HPLC)

Other Advanced Detection Methods (e.g., Capillary Electrophoresis)

Besides HPLC and LC-MS, other advanced analytical techniques have been employed for the analysis of ciprofloxacin and its related compounds. Capillary electrophoresis (CE) is one such method that offers high separation efficiency and short analysis times. researchgate.netnih.govnih.govmdpi.comrsc.org

CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte solution. researchgate.netnih.govmdpi.com The separation is influenced by factors such as the charge-to-size ratio of the analytes and the pH of the background electrolyte. researchgate.netnih.gov CE can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS), providing a powerful tool for the analysis of polar compounds like this compound. nih.gov Studies have demonstrated the successful use of CE for the determination of ciprofloxacin and its impurities in pharmaceutical formulations and biological samples. researchgate.netnih.govmdpi.com

Environmental Presence and Transformation Dynamics of Ciprofloxacin N Oxide

Occurrence and Distribution in Environmental Matrices

The occurrence of ciprofloxacin (B1669076) N-oxide in the environment is directly tied to the widespread use and subsequent environmental release of ciprofloxacin. While data specifically quantifying ciprofloxacin N-oxide are limited, its presence is inferred from the detection of its parent compound in numerous environmental samples.

Ciprofloxacin is frequently detected in wastewater effluents, surface waters, and even groundwater. nih.govscielo.brnih.govmdpi.com Concentrations of the parent ciprofloxacin can range from nanograms per liter (ng/L) to micrograms per liter (µg/L) in surface waters and are particularly elevated in hospital and pharmaceutical industry wastewater. nih.govscielo.brnih.gov For instance, ciprofloxacin has been found in hospital sewage at concentrations up to 34 μg L-1. nih.gov A study on river sediments downstream from a treatment plant in India reported high levels of ciprofloxacin, reaching up to 914 mg/g of organic matter. researchgate.net

The transformation of ciprofloxacin to this compound can occur during wastewater treatment processes. Notably, ozonation, an advanced oxidation process, has been shown to form N-oxides from tertiary amine pharmaceuticals. acs.org Furthermore, under denitrifying conditions in wastewater treatment, the formation of N-nitroso-ciprofloxacin, a related compound, has been observed at concentrations of 34 ± 3 ng/L in wastewater treatment plant effluents. nih.gov This suggests that wastewater treatment plants are a significant source of this compound and related transformation products into aquatic ecosystems. The continuous introduction of ciprofloxacin into the environment leads to a state of "pseudo-persistence" for both the parent compound and its transformation products like the N-oxide. nih.gov

Table 1: Environmental Concentrations of Ciprofloxacin (Parent Compound)

Environmental MatrixConcentration RangeLocation/SourceReference
Wastewater Effluent45-568 ng/LSwitzerland scielo.br
Hospital Wastewaterup to 34 µg/LGeneral finding nih.gov
Surface Water (Rivers)ng/L to µg/LWorldwide nih.gov
River Sedimentsup to 914 mg/g organic matterIndia researchgate.net
Wastewater Effluent (N-nitroso-ciprofloxacin)34 ± 3 ng/LNot specified nih.gov

Environmental Persistence and Degradation Kinetics

The environmental persistence of this compound is not well-documented, but inferences can be drawn from the behavior of its parent compound, ciprofloxacin. Ciprofloxacin is known for its stability and is considered a recalcitrant compound in the environment. nih.gov Its persistence is often described as "pseudo-persistent" due to its continuous release into the environment. nih.gov

Photodegradation is a significant pathway for the breakdown of ciprofloxacin in aquatic environments. researchgate.netresearchgate.net The half-life of ciprofloxacin under simulated sunlight can be as short as 1.5 to 2 hours in laboratory settings with low levels of particulate organic carbon. researchgate.netresearchgate.net However, the presence of organic matter can prolong its half-life. researchgate.net Photochemical degradation of ciprofloxacin has been shown to proceed readily with half-lives between 0.9 and 2.7 minutes under certain light conditions. nih.gov

Biodegradation of ciprofloxacin in conventional wastewater treatment plants is often slow and incomplete. scielo.br Studies have shown that while some microbial degradation occurs, a significant portion of the compound can pass through treatment facilities or be adsorbed to sludge. iwaponline.commdpi.comcore.ac.uk For instance, in a closed bottle test, ciprofloxacin was not readily biodegradable. scielo.br However, some bacterial strains, like Escherichia coli and Enterococcus faecium, have demonstrated the ability to degrade ciprofloxacin under specific laboratory conditions, with up to 90-100% degradation observed over 18 days. mdpi.com The degradation of ciprofloxacin has been shown to follow pseudo-first-order kinetics in some studies. nih.gov

The persistence of this compound is expected to be influenced by similar factors, including sunlight exposure and microbial activity. As a transformation product, its concentration and persistence are dynamically linked to the degradation of the parent ciprofloxacin.

Table 2: Degradation Kinetics of Ciprofloxacin

Degradation ProcessParameterValueConditionsReference
PhotodegradationHalf-life (t1/2)~1.5 - 2 hoursLaboratory, low particulate organic carbon researchgate.netresearchgate.net
Photochemical DegradationHalf-life (t1/2)0.9 - 2.7 minutesRelevant to surface waters nih.gov
OzonationDegradation Rate (k)3.64 × 10−3/minAerator pump-enhanced ozonation nih.gov
Biodegradation (E. coli)Degradation90% in 18 days50 mg/L initial concentration mdpi.com
Biodegradation (E. faecium)Degradation100% in 18 days50 mg/L initial concentration mdpi.com

Environmental Remediation Strategies and N-Oxide Byproduct Formation

Several remediation strategies have been investigated for the removal of ciprofloxacin from water and wastewater, some of which can lead to the formation of this compound as a byproduct.

Advanced Oxidation Processes (AOPs) in Wastewater Treatment

Advanced Oxidation Processes (AOPs) are effective in degrading ciprofloxacin but can also be a source of its N-oxide transformation product. AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down organic pollutants. researchgate.netresearchgate.net

Ozonation is a prominent AOP where the formation of N-oxides from pharmaceuticals containing tertiary amine groups, like ciprofloxacin, is a known transformation pathway. acs.orgcapes.gov.br Studies on the ozonation of ciprofloxacin have identified various degradation products, with reactions occurring at the piperazinyl substituent and the quinolone moiety. capes.gov.brugent.be The efficiency of ozonation can be high, with up to 98.7% degradation of ciprofloxacin achieved under optimal pH conditions. pjoes.compjoes.com

Other AOPs like photocatalysis (e.g., using TiO2 or ZnO nanoparticles) and Fenton oxidation have also been shown to effectively degrade ciprofloxacin. researchgate.netresearchgate.netnih.govrsc.org For instance, photocatalysis with TiO2 has achieved 100% degradation of ciprofloxacin within 30 minutes under optimized conditions. pjoes.compjoes.com While these processes primarily aim for complete mineralization, the formation of various transformation products, potentially including N-oxides, can occur.

Table 3: Efficiency of AOPs for Ciprofloxacin Removal

AOP MethodRemoval EfficiencyConditionsReference
Ozonation98.7%pH 9, 30 min pjoes.compjoes.com
UV/TiO2 Photocatalysis100%1000 mg/L TiO2, 30 min pjoes.compjoes.com
Modified Photo-Fenton100%30-40 min researchgate.netresearchgate.net
US/ZnO/PS99%Optimal conditions eeer.org

Adsorption and Bio-removal Processes for Ciprofloxacin and its Derivatives

Adsorption and bio-removal are alternative strategies for the remediation of ciprofloxacin and its derivatives from aquatic environments.

Adsorption onto materials like activated carbon is an effective method for removing ciprofloxacin from water. tandfonline.commdpi.comresearchgate.netnih.govjeeng.net The adsorption capacity is influenced by factors such as pH and the properties of the adsorbent. tandfonline.commdpi.com For example, activated carbon derived from mangosteen peel achieved adsorption equilibrium within 60 minutes at an optimal pH of 6. mdpi.com While specific data on the adsorption of this compound is scarce, it is expected that activated carbon would also have some affinity for this transformation product.

Bio-removal through microbial degradation is another promising approach. As mentioned earlier, specific bacterial strains can degrade ciprofloxacin. mdpi.com Furthermore, enriched nitrifying sludge in wastewater treatment has been shown to remove up to 81.86% of ciprofloxacin, primarily through cometabolism by ammonia-oxidizing bacteria. iwaponline.com The biodegradation products of ciprofloxacin have been found to exhibit less toxicity than the parent compound. iwaponline.com While these studies primarily focus on the parent compound, the processes that enhance the biodegradation of ciprofloxacin would consequently reduce the formation and persistence of its transformation products, including this compound.

Biological Relevance and Activity of Ciprofloxacin N Oxide Non Clinical Contexts

In Vitro Evaluation of Antimicrobial Activity of N-Oxide Metabolites/Degradation Products

The formation of Ciprofloxacin (B1669076) N-Oxide, primarily through the oxidation of the terminal nitrogen on the piperazine (B1678402) ring, is a recognized transformation pathway for ciprofloxacin and other fluoroquinolones. acs.orgnih.gov While specific minimum inhibitory concentration (MIC) data for Ciprofloxacin N-Oxide is not extensively detailed in the cited literature, the biological activity of N-oxide metabolites from structurally similar fluoroquinolones has been evaluated, providing critical insight into the effect of this modification.

Research demonstrates that N-oxidation of the piperazine moiety consistently leads to a substantial reduction in antibacterial potency. Studies involving the fungus Xylaria longipes have shown that this biotransformation is a common metabolic pathway for several veterinary fluoroquinolones. acs.orgacs.orgnih.gov For instance, the transformation of danofloxacin (B54342) into danofloxacin N-oxide by Xylaria longipes resulted in a remarkable 80% decrease in its initial antibacterial activity. acs.orgresearchgate.net Similar significant reductions in potency were observed when other fluoroquinolones were metabolized into their respective N-oxides by the same fungus, with activity losses ranging from 77% to 90%. acs.orgnih.gov This drastic decrease suggests that the integrity of the terminal amine on the piperazine ring is crucial for the antimicrobial efficacy of these compounds. The N-oxide derivatives, in contrast to their parent compounds, exhibit weak antibacterial activity. researchgate.net

Parent FluoroquinoloneN-Oxide MetaboliteReported Reduction in Antibacterial ActivitySource
DanofloxacinDanofloxacin N-Oxide80% acs.org
Enrofloxacin (B1671348)Enrofloxacin N-Oxide77-90% acs.orgnih.gov
Marbofloxacin (B1676072)Marbofloxacin N-Oxide77-90% acs.orgnih.gov
DifloxacinDifloxacin N-Oxide77-90% acs.orgnih.gov

Role in Microbial Degradation Pathways of Ciprofloxacin

This compound is a notable product in the degradation pathways of its parent compound, particularly through biological and oxidative processes. The piperazine ring of ciprofloxacin is a primary site for metabolic and chemical transformation. nih.govfrontiersin.org Microbial degradation, especially by fungi, has been identified as a key route for the formation of N-oxide derivatives from fluoroquinolones. acs.orgnih.govresearchgate.net

The fungus Coriolopsis gallica has been shown to biotransform levofloxacin (B1675101), a closely related fluoroquinolone, with the main degradation product identified as N-oxide levofloxacin. nih.gov Similarly, the ascomycete Xylaria longipes efficiently converts several N-alkylated fluoroquinolones into their corresponding N-oxides. nih.govresearchgate.net While this fungus metabolizes ciprofloxacin itself primarily through N-acetylation and N-formylation, its documented activity on other fluoroquinolones establishes N-oxidation as a significant and effective microbial detoxification mechanism. researchgate.net This process represents an important pathway for inactivating fluoroquinolones in the environment. acs.orgacs.org

Beyond direct microbial action, oxidative processes can also yield N-oxide products. The degradation of ciprofloxacin by biogenic manganese oxide composites involves an attack on the N1 and N4 atoms of the piperazine ring, the latter of which is the site of N-oxidation. nih.gov The formation of N-oxide derivatives is therefore a recurring outcome in various degradation scenarios, positioning it as a key metabolite in the environmental fate of ciprofloxacin.

Comparative Studies with Parent Ciprofloxacin and Other Fluoroquinolone Derivatives Regarding Biological Interactions

When comparing the biological activity of this compound to its parent compound, the most striking difference is the significant loss of antimicrobial function. As established in studies on analogous fluoroquinolones, the conversion to an N-oxide derivative via oxidation of the piperazine ring leads to a metabolite with substantially diminished antibacterial properties. acs.orgnih.gov The fungal-mediated N-oxidation of danofloxacin, enrofloxacin, and marbofloxacin reduces their antibacterial efficacy by 77% to 90%, effectively inactivating the antibiotic. acs.orgnih.govresearchgate.net This demonstrates that the N-oxide form is a biologically less active metabolite compared to the parent drug.

This reduction in activity contrasts sharply with other synthetic modifications of the ciprofloxacin molecule. For example, various N-acylated derivatives of ciprofloxacin have been synthesized that retain or even enhance antibacterial activity against certain strains. nih.govacs.org Likewise, creating hybrid molecules, such as ciprofloxacin-nitric oxide photo-donor hybrids, can shift the biological activity profile away from antimicrobial action toward other effects, but these complex changes are distinct from the simple oxidation that occurs during degradation. acs.orgnih.gov The consistent finding across multiple fluoroquinolones is that N-oxidation, as a metabolic or degradation step, serves as a detoxification pathway that significantly curtails the compound's primary biological interaction: its ability to inhibit bacterial growth. acs.org

CompoundModificationComparative Biological Interaction/ActivitySource
Danofloxacin N-OxideN-Oxidation of piperazine ring80% reduction in antibacterial activity compared to parent Danofloxacin. acs.org
Enrofloxacin N-OxideN-Oxidation of piperazine ring77-90% reduction in antibacterial activity compared to parent Enrofloxacin. acs.orgnih.gov
N-Acylated Ciprofloxacin DerivativesSynthetic acylation of piperazine ringShowed comparable or higher activity than parent Ciprofloxacin against certain bacterial strains. nih.govacs.org
Ciprofloxacin-Nitric Oxide HybridsSynthetic addition of a nitric oxide donor moietyAntimicrobial activity was compromised compared to parent Ciprofloxacin. acs.orgnih.gov

Emerging Research Directions and Future Perspectives

Development of Targeted Synthesis Methods for Ciprofloxacin (B1669076) N-Oxide for Research Purposes

The availability of pure Ciprofloxacin N-oxide is crucial for conducting detailed toxicological and environmental studies. While it is a known metabolite, its specific synthesis for research purposes allows for the generation of a reference standard for analytical method development and toxicological assessments.

Research has demonstrated the synthesis of various ciprofloxacin derivatives, which can inform the targeted synthesis of this compound. For instance, synthetic strategies often involve modifications at the C-7 piperazinyl group of the ciprofloxacin core. mdpi.com One common approach is reductive amination, which has been used to create ciprofloxacin-nitroxide hybrids. nih.govresearchgate.net This involves reacting ciprofloxacin with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. nih.gov Additionally, acylation reactions at the piperazine (B1678402) nitrogen have been successfully employed to produce a range of derivatives. frontiersin.orgacs.org

The oxidation of the piperazine nitrogen to form the N-oxide is a key transformation. mdpi.com Studies on the oxidative degradation of ciprofloxacin have shown that the piperazine ring is susceptible to oxidation. nih.gov Forced degradation studies using oxidizing agents like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) have been shown to produce various oxidation products of ciprofloxacin. mdpi.com While these studies aim to understand degradation, the controlled application of specific oxidizing agents could be tailored to selectively produce this compound in higher yields for research applications. The synthesis of this compound for use as a research standard is also noted by commercial suppliers, indicating its importance in analytical and research settings.

Future research in this area should focus on optimizing reaction conditions to maximize the yield and purity of this compound. This includes the selection of appropriate oxidizing agents, solvents, and reaction temperatures to favor the formation of the N-oxide over other degradation products. The development of efficient purification methods, such as preparative high-performance liquid chromatography (HPLC), will also be essential to obtain the high-purity compound required for rigorous scientific investigation. asm.org

Comprehensive Environmental Risk Assessment of this compound as an Emerging Contaminant

The environmental risk assessment of this compound is still in its early stages. However, the known ecotoxicity of the parent compound, ciprofloxacin, highlights the need for a thorough evaluation of its N-oxide derivative. Ciprofloxacin has been shown to pose a significant risk to aquatic organisms. researchgate.net Studies have indicated that a substantial percentage of municipal wastewater effluents and surface waters contain ciprofloxacin concentrations that exceed the predicted no-effect concentrations (PNECs) for the development of antibiotic resistance and ecotoxicity. nih.govresearchgate.net

The degradation of ciprofloxacin in the environment can occur through various processes, including photodegradation and biological degradation, leading to the formation of metabolites like this compound. pjoes.comscielo.broaepublish.com The persistence and mobility of these transformation products are critical factors in assessing their environmental risk. nih.gov Advanced oxidation processes (AOPs) are being investigated for their ability to remove ciprofloxacin from water, but the byproducts of these treatments, which could include this compound, also require risk assessment. pjoes.comwu.ac.thresearchgate.net

Future research must focus on several key areas for a comprehensive environmental risk assessment of this compound:

Occurrence and Fate: Widespread monitoring studies are needed to determine the concentrations of this compound in different environmental matrices.

Ecotoxicity: Standardized ecotoxicological tests on various aquatic and terrestrial organisms are required to establish the PNEC for this compound.

Antibiotic Resistance: Investigations into whether this compound can contribute to the selection and spread of antibiotic-resistant bacteria are crucial.

Transformation Pathways: Further elucidation of the conditions under which ciprofloxacin transforms into this compound in the environment will help in predicting its formation and distribution.

Mechanistic Investigations into Biological Activity and Degradation Pathways in Non-Clinical Models

Understanding the biological activity and degradation of this compound is essential for evaluating its potential impact on non-target organisms and ecosystems. While the primary mechanism of action for ciprofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, the biological effects of its N-oxide metabolite are less understood. nih.govnih.govdrugbank.com

Studies on the metabolism of ciprofloxacin in various organisms have identified this compound as a metabolite. nih.govasm.org For example, the fungus Mucor ramannianus has been shown to regioselectively N-acetylate ciprofloxacin, while other fungi can degrade it more extensively. researchgate.net The brown rot fungus Gloeophyllum striatum has been used to identify various metabolites of ciprofloxacin, indicating the potential for microbial degradation in the environment. asm.orgscielo.br

The degradation of ciprofloxacin can also be influenced by various factors. For instance, enriched nitrifying sludge has been shown to enhance the biodegradation of ciprofloxacin, primarily through cometabolism by ammonia-oxidizing bacteria (AOB). iwaponline.com The degradation products of ciprofloxacin have been found to exhibit less toxicity than the parent compound, suggesting that biodegradation can be a detoxification pathway. iwaponline.comnih.govresearchgate.net

Future research should aim to:

Elucidate Biological Targets: Investigate whether this compound retains any affinity for bacterial DNA gyrase or topoisomerase IV, or if it has other cellular targets.

Determine Degradation Pathways: Utilize non-clinical models, such as microbial cultures and enzyme assays, to map the specific enzymatic reactions involved in the degradation of this compound.

Assess Antimicrobial Activity: Conduct comprehensive antimicrobial susceptibility testing to determine if this compound possesses any antibacterial or antifungal properties. mdpi.com

Explore Non-Antimicrobial Effects: Investigate other potential biological activities, as has been done for ciprofloxacin and its derivatives, which have shown potential anticancer effects. frontiersin.orgacs.orgacs.org

Table 1: Research Findings on Ciprofloxacin Degradation and Metabolites

Research Area Key Finding Organism/System Reference
Metabolism Ciprofloxacin is metabolized to oxociprofloxacin (B16249) and other metabolites by CYP107S1. Pseudomonas aeruginosa nih.gov
Fungal Biotransformation Regioselective N-acetylation of ciprofloxacin. Mucor ramannianus researchgate.net
Fungal Degradation Formation of various metabolites from ciprofloxacin. Gloeophyllum striatum asm.org
Bacterial Cometabolism Enhanced biodegradation of ciprofloxacin by nitrifying sludge. Ammonia-Oxidizing Bacteria iwaponline.com

| Oxidative Degradation | Formation of degradation products under oxidative stress. | Chemical (ACVA) | mdpi.com |

Integration of Omics Approaches for Metabolite Profiling in Environmental and Microbiological Systems

The application of "omics" technologies, particularly metabolomics, offers a powerful tool for understanding the complex interactions between this compound, microorganisms, and the environment. Metabolomics allows for the comprehensive analysis of small molecules (metabolites) within a biological or environmental system, providing a snapshot of the metabolic state. wpmucdn.com

Metabolomic profiling can be used to:

Identify and Quantify Metabolites: High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is a key technique for identifying and quantifying ciprofloxacin and its metabolites, including this compound, in complex matrices. nih.govoaepublish.comcreative-proteomics.commdpi.com

Characterize Metabolic Responses: By comparing the metabolic profiles of microorganisms exposed to this compound with unexposed controls, researchers can identify metabolic pathways that are perturbed. frontiersin.orgmdpi.com This can provide insights into the mechanisms of toxicity and resistance. For example, metabolomics has been used to study the metabolic response of Pseudomonas aeruginosa to ciprofloxacin, revealing changes in fatty acid biosynthesis. frontiersin.org

Discover Novel Degradation Pathways: Untargeted metabolomics can help in the discovery of previously unknown degradation products of this compound, providing a more complete picture of its environmental fate. researchgate.netacs.org

The integration of metabolomics with other omics approaches, such as genomics and transcriptomics, can provide a more holistic understanding. For instance, by correlating changes in the metabolome with changes in gene expression, it may be possible to identify the specific enzymes and pathways responsible for the degradation of this compound.

Future research directions integrating omics approaches include:

Developing Robust Analytical Platforms: Continued development of high-throughput and sensitive analytical methods for the comprehensive profiling of fluoroquinolone metabolites in environmental and biological samples. acs.org

Multi-omics Studies: Combining metabolomics with metagenomics and metatranscriptomics to link microbial community structure and function to the degradation of this compound in complex environmental systems like wastewater treatment plants and soils. wpmucdn.com

Stable Isotope Probing: Using isotopically labeled this compound to trace its metabolic fate through microbial communities and identify the organisms responsible for its degradation.

Table 2: Compound Names Mentioned in the Article

Compound Name
Ciprofloxacin
This compound
Sodium cyanoborohydride
4,4'-Azobis(4-cyanovaleric acid) (ACVA)

Q & A

Q. What are the established methods for synthesizing and characterizing Ciprofloxacin N-Oxide?

this compound is typically synthesized via oxidation of ciprofloxacin using agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. Characterization involves spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Elemental analysis and mass spectrometry (MS) are also critical for confirming molecular composition .

Q. How is this compound identified as a pharmaceutical impurity, and what regulatory standards apply?

this compound is classified as a process-related impurity in ciprofloxacin formulations. Regulatory guidelines (e.g., ICH Q3B) require quantification using validated HPLC or UHPLC methods with UV/Vis or mass detection. Limits are set based on thresholds for genotoxicity and pharmacokinetic behavior. Cross-validation with reference standards (CAS 860033-22-3) is essential .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include using chemical fume hoods to avoid inhalation, wearing nitrile gloves and lab coats to prevent skin contact, and employing eye protection. In case of exposure, immediate decontamination (e.g., flushing eyes with water for 15 minutes) and medical consultation are advised. Waste disposal must comply with hazardous material regulations .

Advanced Research Questions

Q. What advanced analytical techniques enable sensitive quantification of this compound in complex matrices?

On-line solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity (detection limits as low as 10 µg/kg) for quantifying N-Oxides in biological or environmental samples. Method validation requires calibration curves with r² > 0.99 and signal-to-noise ratios >10 for lower limits of quantification (LLOQ) .

Q. How does the metabolic pathway of this compound differ from its parent compound in vivo?

Unlike ciprofloxacin, which undergoes glucuronidation (e.g., Ciprofloxacin β-D-Glucuronide), the N-Oxide derivative may exhibit altered renal clearance due to increased polarity. Comparative pharmacokinetic studies using radiolabeled isotopes (e.g., ¹⁴C) in animal models can clarify excretion profiles and tissue distribution .

Q. What mechanisms govern the environmental persistence and removal of this compound in aquatic systems?

Adsorption studies using iron-magnesium hydroxide composites (Mg/Fe⁰) suggest physisorption (via van der Waals forces) and chemisorption (ligand exchange) as dominant removal mechanisms. Thermodynamic analyses indicate exothermic (ΔH < 0) and spontaneous (ΔG < 0) processes, with Freundlich isotherm models best describing equilibrium data .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

Density functional theory (DFT) simulations can model protonation states and degradation pathways. Parameters like Gibbs free energy of activation (ΔG‡) for hydrolysis or photolysis reactions are calculated to predict stability in environmental matrices. Experimental validation via pH-controlled stability studies is critical .

Methodological Frameworks

Q. How should researchers design experiments to evaluate the genotoxic potential of this compound?

Follow OECD guidelines for bacterial reverse mutation assays (Ames test) and mammalian cell micronucleus tests. Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 mix). Dose-response curves and statistical analysis (e.g., Fisher’s exact test) determine mutagenic thresholds .

Q. What strategies optimize the detection of this compound in multi-component pharmaceutical formulations?

Employ orthogonal analytical methods:

  • HPLC-DAD : For preliminary screening with wavelength-specific detection (λ = 270–280 nm).
  • LC-MS/MS : For confirmatory analysis using multiple reaction monitoring (MRM) transitions.
  • Forced degradation studies : Acid/alkali hydrolysis, oxidation, and photolysis to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.